REACTION_SMILES
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[F:17][c:18]1[cH:19][c:20]([S:24](=[O:25])(=[O:26])[Cl:27])[cH:21][cH:22][cH:23]1.[NH2:1][c:2]1[c:3]([C:9](=[O:10])[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:4][c:5]([Cl:8])[cH:6][cH:7]1>>[NH:1]([c:2]1[c:3]([C:9](=[O:10])[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:4][c:5]([Cl:8])[cH:6][cH:7]1)[S:24]([c:20]1[cH:19][c:18]([F:17])[cH:23][cH:22][cH:21]1)(=[O:25])=[O:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1cccc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)cc1C(=O)c1ccccc1
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Name
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Type
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product
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Smiles
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O=C(c1ccccc1)c1cc(Cl)ccc1NS(=O)(=O)c1cccc(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |